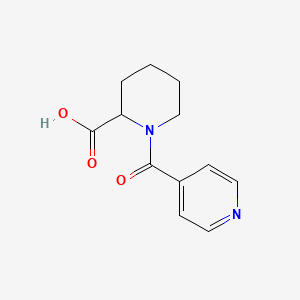

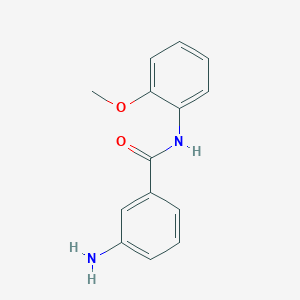

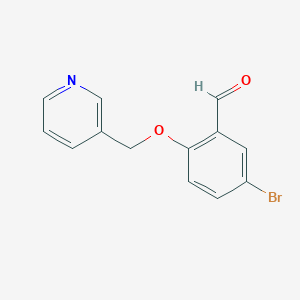

N-(3-Amino-2-methylphenyl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Amino-2-methylphenyl)-3-methylbenzamide is a compound that can be presumed to have an amide functional group based on its name, which suggests it is a derivative of benzamide with additional amino and methyl substituents on the benzene rings. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics of this compound.

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves acylation reactions where an acid chloride reacts with an amine. For instance, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide involved acylation and catalytic hydrogenation steps . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the crystal structure of benzamide derivatives. For example, the crystal structure of two polymorphs of N-(p-Methoxyphenyl-3-propyl)-p-bromobenzamide was elucidated using XRD, revealing their monoclinic system and the formation of hydrogen-bonded belts of molecules . Similarly, the structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, showing its tetragonal system . These studies suggest that this compound could also form distinct crystalline structures that could be analyzed by XRD.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including aminolysis and hydrogenation. The aminolysis of 3-(N alpha-Benzyloxycarbonylalanyl-phenylalanyloxy)-2-hydroxy-N-methylbenzamide at elevated temperatures resulted in the formation of a tripeptide derivative . This indicates that this compound could also participate in peptide coupling reactions under suitable conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. Spectroscopic techniques such as 1H-NMR, UV-Vis, FT-IR, and FT-Raman have been used to characterize the structures of N-unsubstituted 2-aminobenzamides . These techniques could be applied to this compound to determine its chemical shifts, absorption spectra, and vibrational modes. Additionally, DFT calculations can provide insights into the electronic properties, such as HOMO and LUMO energies, as demonstrated for other benzamide derivatives .

Scientific Research Applications

Novel Compounds and Synthesis Methods

- A study by Mamari & Lawati (2019) focused on the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, highlighting its potential for metal-catalyzed C–H bond functionalization reactions due to its N,O-bidentate directing group.

- Zhao, Fu, & Qiao (2010) developed a copper-catalyzed direct amination of ortho-functionalized haloarenes using NaN(3) as the amino source, which is a significant advancement in synthesizing aromatic amines.

Antimicrobial and Antiviral Properties

- The antibacterial evaluation of various benzamide derivatives was studied by Ravichandiran, Premnath, & Vasanthkumar (2015), emphasizing the potential of these compounds in antibacterial applications.

- Ji et al. (2013) synthesized N-Phenylbenzamide derivatives showing significant anti-EV 71 activities, marking them as promising lead compounds for anti-viral drug development.

Medicinal Chemistry and Drug Development

- A study by Theoclitou et al. (2011) identified a kinesin spindle protein inhibitor with potential as an anticancer agent, showcasing the role of benzamide derivatives in cancer treatment.

Chemical Properties and Applications

- Iley & Tolando (2000) researched the oxidative dealkylation of tertiary amides, providing insights into the mechanistic aspects of reactions involving benzamide compounds.

- Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamides, highlighting their potential as antioxidants due to their free radical scavenging capacity.

Structural Analysis and Material Science

- Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, illustrating the importance of intermolecular interactions in determining molecular geometry.

- Butt et al. (2005) synthesized and characterized novel aromatic polyimides, showing the application of benzamide derivatives in polymer science.

Mechanism of Action

Target of Action

The primary targets of N-(3-Amino-2-methylphenyl)-3-methylbenzamide are currently unknown. This compound is still under investigation and has been used in trials studying the treatment of skin infection .

Mode of Action

It is believed to interact with its targets in a way that influences the treatment of skin infections .

Result of Action

It has been used in trials studying the treatment of skin infection, suggesting potential antimicrobial or anti-inflammatory effects .

properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-5-3-6-12(9-10)15(18)17-14-8-4-7-13(16)11(14)2/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACDCYXMRGVAGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)

![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)